1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-10-7-9-5-3-4-6-11(9)13-12(10)15(2)14-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDPNYXRLMYHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531488 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89522-26-9 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline
Classical and Established Synthetic Approaches to the Pyrazolo[3,4-b]quinoline Ring System
Traditional methods for constructing the quinoline (B57606) core have been effectively adapted for the synthesis of pyrazolo[3,4-b]quinolines. These established routes, while foundational, often require specific starting materials and can be limited by substrate availability. nih.govresearchgate.net
The Friedländer synthesis is one of the oldest and most fundamental methods for obtaining pyrazolo[3,4-b]quinolines. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, such as a pyrazolone (B3327878). wikipedia.orgorganic-chemistry.org For the synthesis of the 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline system, an appropriately substituted o-aminoaryl ketone would react with 1,3-dimethyl-5-pyrazolone (B118827).
The reaction is typically catalyzed by either acids or bases and proceeds through an aldol-type condensation followed by cyclization and dehydration. nih.govorganic-chemistry.org Researchers have employed various conditions to facilitate this synthesis. For instance, some protocols carry out the condensation in boiling glacial acetic acid. nih.govuj.edu.pl Another common approach involves heating the reactants in a high-boiling solvent like ethylene (B1197577) glycol. nih.gov Danel and colleagues demonstrated the synthesis of various pyrazolo[3,4-b]quinolines by reacting o-aminoacetophenone or o-aminobenzophenones with a range of pyrazolones, including those substituted with methyl and phenyl groups. nih.gov The reactions were conducted at high temperatures (150–260 °C) in melt or in boiling ethylene glycol, with yields ranging from 20% to 85%. nih.govuj.edu.pl The availability of the required o-aminocarbonyl compounds can be a limiting factor for this method. mdpi.comresearchgate.net
The Niementowski reaction is another classical approach to quinoline synthesis, which traditionally involves the thermal condensation of anthranilic acid with a ketone or aldehyde to form γ-hydroxyquinoline derivatives. mdpi.comwikipedia.org Attempts have been made to adapt this protocol for pyrazolo[3,4-b]quinoline synthesis by using a pyrazolone as the ketone component. mdpi.comnih.gov
In 1937, Ghosh attempted to synthesize a pyrazoloquinoline by reacting anthranilic acid with a pyrazolone in the presence of anhydrous sodium acetate (B1210297). mdpi.com However, subsequent studies have shown that this specific application of the Niementowski reaction is often unsuccessful, yielding only trace amounts of the desired pyrazolo[3,4-b]quinoline as a byproduct. mdpi.com The expected 4-hydroxy derivative is generally not formed, making this method less reliable for constructing the pyrazolo[3,4-b]quinoline core compared to the Friedländer condensation. mdpi.com
Beyond the direct Niementowski protocol, other strategies utilizing anthranilic acid derivatives have proven more successful. nih.govmdpi.com One such method involves the transformation of modified hydrazides of anthranilic acid. For example, when certain hydrazide derivatives are reacted in the presence of a base like sodium ethoxide, intramolecular cyclization occurs to furnish the pyrazolo[3,4-b]quinoline skeleton. nih.gov Another approach starts with the reaction of anthranilic acid with diketene, which can be transformed in subsequent steps to yield the target heterocyclic system. uj.edu.pl These methods highlight the versatility of anthranilic acid as a precursor, provided it is appropriately modified to facilitate the desired cyclization pathway. nih.gov
Table 1: Comparison of Classical Synthetic Approaches
| Method | Key Reactants | Typical Conditions | Primary Product Type | Ref. |
|---|---|---|---|---|
| Friedländer Condensation | o-Aminoaryl ketone (e.g., o-aminoacetophenone) + Pyrazolone | Heating in glacial acetic acid or ethylene glycol; melt synthesis (150-260 °C) | Pyrazolo[3,4-b]quinoline | nih.gov |
| Niementowski Reaction | Anthranilic acid + Pyrazolone | Heating with dehydrating agent (e.g., CH₃COONa) | Traces of Pyrazolo[3,4-b]quinoline; generally unsuccessful | mdpi.com |
| Anthranilic Acid Derivative Cyclization | Modified anthranilic acid hydrazides | Base-catalyzed cyclization (e.g., NaOEt) | Pyrazolo[3,4-b]quinoline | nih.gov |
Multicomponent Reaction (MCR) Strategies for this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. ijprajournal.compurdue.edu Several MCR strategies have been developed for the synthesis of the pyrazolo[3,4-b]quinoline core.
One-pot, three-component syntheses have emerged as a powerful alternative to classical methods. researchgate.netpreprints.org A common MCR approach involves the reaction of an aniline (B41778), an aromatic aldehyde, and a pyrazolone derivative. researchgate.netmdpi.com For the synthesis of the title compound's scaffold, reactants would typically include an aniline, an aldehyde, and 1,3-dimethyl-5-pyrazolone or a related pyrazolone.
Various catalysts have been employed to promote these reactions. L-proline has been used as an effective organocatalyst for the one-pot synthesis of 1H-pyrazolo[3,4-b]quinolines, affording products in high yields with short reaction times. researchgate.netmdpi.com Another green and efficient protocol utilizes methanesulfonic acid (MSA) as a catalyst in an aqueous medium under ultrasound irradiation. ijprajournal.com This ultrasound-assisted method significantly accelerates the reaction, leading to high yields under environmentally friendly conditions. ijprajournal.com Tomasik and colleagues reported a three-component reaction of anilines, aldehydes, and pyrazolones that yields fully aromatic 1H-pyrazolo[3,4-b]quinolines, providing a direct alternative to the Friedländer synthesis that avoids the need for pre-synthesized 2-aminobenzophenones. researchgate.netmdpi.com
Developing synthetic methods that avoid catalysts and additives is a key goal of green chemistry. Some progress has been made toward catalyst-free synthesis of the pyrazolo[3,4-b]quinoline system. Research has shown that a three-component reaction between a 5-aminopyrazole, an aromatic aldehyde, and dimedone can proceed upon boiling in ethanol (B145695) without a specific catalyst to form a partially saturated pyrazolo[3,4-b]quinoline. preprints.orgmdpi.com
Furthermore, some classical approaches can be considered additive-free if conducted under purely thermal conditions. The Friedländer-based synthesis of pyrazolo[3,4-b]quinolines has been successfully performed by heating the reactants in the melt at high temperatures (150–260 °C) without any solvent or catalyst. nih.gov While these conditions are harsh, they represent an additive-free pathway to the core structure. However, it is noted that a blank three-component reaction (aniline, aldehyde, pyrazolone) at lower temperatures without a catalyst may fail to produce any product, underscoring the challenge of developing truly mild, catalyst-free methods. ijprajournal.com
Table 2: Comparison of Multicomponent Reaction (MCR) Strategies
| Strategy | Components | Catalyst/Solvent/Conditions | Key Advantages | Ref. |
|---|---|---|---|---|
| L-Proline Catalysis | Aniline + Aromatic Aldehyde + Pyrazolone | L-proline / Ethanol / Reflux | High yields, operational simplicity, organocatalysis | researchgate.netmdpi.com |
| MSA/Ultrasound | Aniline + Aromatic Aldehyde + Pyrazolone | Methanesulfonic acid (MSA) / Water / 90°C / Ultrasound | Green solvent, rapid reaction, high efficiency | ijprajournal.com |
| Catalyst-Free Thermal | 5-Aminopyrazole + Aldehyde + Dimedone | Ethanol / Reflux | No catalyst required | preprints.orgmdpi.com |
| Catalyst-Free Melt | o-Aminoaryl ketone + Pyrazolone | Neat / 150-260 °C | No catalyst or solvent | nih.gov |
Modern Catalyst-Mediated Syntheses of this compound
The synthesis of the this compound scaffold has been significantly advanced through the use of various catalysts. These modern methods offer substantial improvements over classical synthetic approaches, providing higher yields, milder reaction conditions, and greater functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)
Transition metals, particularly palladium, play a crucial role in the construction of the pyrazolo[3,4-b]quinoline core. ias.ac.in These catalysts facilitate key bond-forming reactions that are otherwise challenging. One notable strategy involves the palladium-catalyzed reaction between a β-bromovinyl aldehyde and an appropriate aminopyrazole derivative. nih.gov For instance, the reaction of a β-bromovinyl aldehyde with 5-amino-1,3-dimethylpyrazole (B17969) under palladium acetate catalysis can lead to the formation of the target quinoline system. This method is advantageous as it allows for the construction of the quinoline ring in a controlled manner. nih.govuj.edu.pl
Another approach utilizes 4-aroyl-5-chloropyrazoles, which can be reacted with anilines under high-temperature conditions to yield pyrazolo[3,4-b]quinolines. nih.gov While this specific example requires severe conditions, the underlying principle of using transition metal catalysis to facilitate the coupling of pyrazole (B372694) and aniline-derived fragments is a cornerstone of modern synthetic strategies. ias.ac.in Lewis acids, such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), have also been studied in conjunction with these syntheses to improve reaction yields. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrazolo[3,4-b]quinoline Synthesis
| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-bromovinyl aldehyde, Aminopyrazole | Palladium Acetate (2.5 mol%) | Microwave, Solvent-free, 15 min | Pyrazolo[3,4-b]quinoline | nih.gov |
| 4-Aroyl-5-chloropyrazole, Aniline | None (Thermal) | 220 °C, 2-3 h | 4-Aryl-pyrazolo[3,4-b]quinoline | nih.gov |
| 3-Acetyl-4-phenyl-chinolin-2-one, p-Chlorophenylhydrazine | Lewis Acids (e.g., SnCl₄, AlCl₃, TiCl₄) | Microwave Irradiation | Substituted 1H-pyrazolo[3,4-b]quinoline | nih.gov |
Organocatalytic and Heterogeneous Catalysis Methodologies
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. L-proline, a simple amino acid, has been effectively used as an organocatalyst in a one-pot, three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone (like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) to produce 1H-pyrazolo[3,4-b]quinolines. researchgate.net This method is praised for its operational simplicity, structural diversity of products, and high yields under mild conditions. researchgate.net
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, aligning with green chemistry principles. rsc.org A novel nano-magnetic metal-organic framework (MOF), Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been developed as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions. nih.gov Similarly, a titanium-based MOF (Ti-MOF-UR) has been reported for the synthesis of pyrazolo[3,4-b]quinolines. researchgate.net These solid catalysts facilitate the reaction, often a multi-component condensation, and can be easily separated from the reaction mixture by simple filtration or magnetic decantation, allowing for their reuse in subsequent reactions. rsc.orgnih.gov
Table 2: Organocatalytic and Heterogeneous Catalysis in Pyrazolo[3,4-b]quinoline Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | L-proline | Three-component reaction (Aniline, Aldehyde, Pyrazolone) | Metal-free, mild conditions, high yields, operational simplicity. | researchgate.net |
| Heterogeneous | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Condensation reaction | Recyclable, solvent-free conditions, high product yields. | nih.gov |
| Heterogeneous | Ti-MOF-UR | "One-Pot" Synthesis | Sustainable, efficient synthesis of quinoline derivatives. | researchgate.net |
| Heterogeneous | Zeolite-based catalysts (e.g., ZnCl₂/Ni-USY-acid) | Gas-phase reaction (Aniline + Alcohol) | Continuous process potential, high total yield of quinolines. | rsc.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has become a cornerstone of green organic synthesis, offering significant rate enhancements and often leading to higher yields compared to conventional heating. zu.edu.ly The synthesis of 1H-pyrazolo[3,4-b]quinolines has been dramatically improved using this technology. Reaction times have been reduced from several hours to just a few minutes. fao.org For example, the palladium-catalyzed reaction of β-bromovinyl aldehyde and an aminopyrazole was successfully carried out in 15 minutes under microwave irradiation without a solvent, favoring the formation of the desired pyrazoloquinoline. nih.govuj.edu.pl Similarly, solvent-free microwave-assisted synthesis of related pyrazole derivatives has been reported, highlighting the method's ability to avoid hazardous solvents and reduce reaction times while increasing yields. bohrium.com
Solvent-Free and Aqueous Reaction Conditions
Moving away from volatile and toxic organic solvents is a key goal of green chemistry. A highly efficient and environmentally friendly protocol for synthesizing 1H-pyrazolo[3,4-b]quinolone derivatives has been developed using methanesulfonic acid (MSA) as a catalyst in water, with the reaction accelerated by ultrasound irradiation. ijprajournal.com This approach combines the benefits of an aqueous medium with the rate enhancement provided by sonication, resulting in short reaction times and high yields. ijprajournal.com
Solvent-free synthesis, often coupled with microwave heating or mechanochemistry (ball milling), represents another important green strategy. nih.govresearchgate.net The synthesis of pyrazolo[3,4-b]pyridines using a nano-magnetic heterogeneous catalyst was achieved at 100 °C under solvent-free conditions. nih.gov These methods reduce waste and environmental pollution associated with solvent use and disposal.
Selectivity Aspects in Synthesis: Chemo-, Regio-, and Stereoselectivity
Controlling selectivity is a fundamental challenge in the synthesis of complex molecules like this compound.
Regioselectivity: The synthesis of pyrazolo-fused systems often involves the reaction between two unsymmetrical components, which can lead to the formation of multiple regioisomers. For instance, in the synthesis of related 1H-pyrazolo[3,4-b]pyridines from a non-symmetrical 1,3-dicarbonyl compound, the reaction can yield two different isomers. The ratio of these products is determined by the relative electrophilicity of the two carbonyl groups. mdpi.com Careful selection of substrates and reaction conditions is necessary to control the regiochemical outcome. Three-component reactions for synthesizing pyrazolo[3,4-a]acridines have been reported to proceed with high yields and regioselectivity. researchgate.net
Chemoselectivity: In multi-component reactions, where several reactive functional groups are present, achieving high chemoselectivity is essential. The catalyst and reaction conditions must favor the desired reaction pathway over potential side reactions. For example, in the L-proline catalyzed synthesis, the catalyst guides the sequence of condensations to selectively form the desired quinoline ring system. researchgate.net
Stereoselectivity: While the core this compound is aromatic and thus achiral, the synthesis may proceed through chiral intermediates or produce chiral side products. For instance, in the synthesis of 1,3-diarylallylidene pyrazolones, a related class of compounds, organocatalysis has been used to obtain the products exclusively as single geometrical isomers. acs.org Similar control over stereochemistry is crucial when synthesizing derivatives of the target compound that may contain stereocenters.
Table of Compounds
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the solution-state structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal subtle details about the electronic environment of each atom.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assessment of 1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
For this compound, one would expect to see distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these signals are indicative of their local electronic environment. For instance, the protons on the benzene (B151609) moiety of the quinoline ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to aromatic ring currents. The methyl proton signals would appear further upfield.
While specific experimental data for the parent compound is scarce, analysis of related structures allows for the prediction of chemical shifts. The following tables provide expected ¹H and ¹³C NMR chemical shifts based on known substituent effects and data from analogous heterocyclic systems.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 | 8.5 - 8.8 | Singlet (s) | Proton on the pyrazole (B372694) ring, often deshielded. |
| H5 | 8.0 - 8.2 | Doublet (d) | Quinoline ring proton, ortho to ring junction. |
| H6 | 7.4 - 7.6 | Triplet (t) | Quinoline ring proton. |
| H7 | 7.6 - 7.8 | Triplet (t) | Quinoline ring proton. |
| H8 | 7.9 - 8.1 | Doublet (d) | Quinoline ring proton. |
| N1-CH₃ | 4.0 - 4.3 | Singlet (s) | Methyl group attached to the pyrazole nitrogen. |
| C3-CH₃ | 2.6 - 2.9 | Singlet (s) | Methyl group attached to the pyrazole carbon. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | 148 - 152 | Carbon bearing a methyl group in the pyrazole ring. |
| C3a | 115 - 118 | Quaternary carbon at pyrazole-quinoline junction. |
| C4 | 140 - 143 | Aromatic CH carbon. |
| C5 | 128 - 130 | Aromatic CH carbon. |
| C6 | 122 - 124 | Aromatic CH carbon. |
| C7 | 129 - 131 | Aromatic CH carbon. |
| C8 | 120 - 122 | Aromatic CH carbon. |
| C8a | 145 - 148 | Quaternary carbon at quinoline ring junction. |
| C9a | 142 - 145 | Quaternary carbon at pyrazole-quinoline junction. |
| N1-CH₃ | 35 - 38 | N-methyl carbon. |
| C3-CH₃ | 12 - 15 | C-methyl carbon. |
To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the quinoline ring (H5-H6, H6-H7, H7-H8), helping to trace the connectivity of the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton resonance. For example, the proton signal at ~2.7 ppm would show a cross-peak to the carbon signal at ~13 ppm, confirming the C3-CH₃ group.
Correlations from the N1-CH₃ protons (δ ~4.1 ppm) to the C9a and C3a quaternary carbons, confirming the position of the N-methyl group.
Correlations from the C3-CH₃ protons (δ ~2.7 ppm) to the C3 and C3a carbons.
Correlations from the H4 proton to carbons C3, C9a, and C5, which would firmly establish the connectivity of the pyrazole and quinoline rings.
While solution-state NMR is common, solid-state NMR (ssNMR) provides invaluable information about the molecule's structure in the solid phase. youtube.com This technique is essential for studying materials that are insoluble or for investigating crystalline polymorphism, which is the ability of a compound to exist in multiple crystal forms. rsc.orgyoutube.com By analyzing the chemical shifts and dipolar couplings in the solid state, ssNMR can determine intermolecular packing arrangements and identify different polymorphs, which can have distinct physical properties. No specific solid-state NMR studies for this compound have been reported, but the technique remains a vital tool for the comprehensive characterization of such crystalline heterocyclic compounds. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₂H₁₁N₃. HRMS would be used to confirm this composition.
Data Table: HRMS Data for C₁₂H₁₁N₃
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁N₃ |
| Monoisotopic Mass (Calculated) | 209.09530 Da |
| Expected [M+H]⁺ Ion | 210.10312 Da |
An experimental HRMS measurement yielding a mass for the [M+H]⁺ ion that matches the calculated value to four or five decimal places provides unequivocal confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion, M⁺ or [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. The fragmentation pattern is like a fingerprint for the molecule.
For this compound, the fragmentation would likely proceed through characteristic pathways for fused N-heterocycles. While specific MS/MS data is not available, likely fragmentation pathways can be predicted.
Interactive Data Table: Predicted Major MS/MS Fragments for this compound ([M+H]⁺ = 210.1)
| m/z of Fragment | Proposed Loss | Proposed Fragment Structure |
| 195.0 | Loss of •CH₃ | Loss of a methyl radical from either the N1 or C3 position. |
| 182.0 | Loss of N₂ | Loss of molecular nitrogen from the pyrazole ring. |
| 168.0 | Loss of •CH₃ and N₂ | Consecutive loss of a methyl radical and nitrogen. |
| 142.1 | Loss of C₂H₃N₂ (pyrazole fragment) | Fragmentation of the pyrazole ring. |
| 128.1 | - | Quinoline cation fragment. |
Analysis of these fragmentation pathways helps to confirm the connectivity of the fused ring system and the nature of the substituents.
X-ray Diffraction (XRD) Crystallography for Definitive Three-Dimensional Structure
X-ray Diffraction (XRD) crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid of this compound and its derivatives. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure-property relationships.
For derivatives of the parent 1H-pyrazolo[3,4-b]quinoline, XRD studies have revealed that the core heterocyclic system is essentially planar and aromatic. nih.gov For instance, in the case of 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline, the 1H-pyrazolo[3,4-b]quinoline core maintains its planarity. nih.gov However, the phenyl substituents at positions 1 and 3 are twisted relative to this core, a conformation influenced by steric hindrance between hydrogen atoms. nih.gov
The packing of these molecules in the crystal lattice is significantly influenced by intermolecular forces, including π–π stacking interactions. nih.gov Detailed crystallographic data, such as unit cell parameters and space group, are determined from the diffraction patterns. For example, a derivative, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govresearchgate.netosti.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Such detailed structural information is invaluable for computational modeling and for interpreting the results from other spectroscopic techniques.
Table 1: Selected Crystallographic Data for a 1H-Pyrazolo[3,4-b]quinoline Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Data for 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govresearchgate.netosti.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system. mdpi.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum.
Infrared spectroscopy is particularly useful for identifying polar functional groups. For a related derivative, 6-chloro-4-phenyl-1H-pyrazolo[3,4-b]quinoline, the IR spectrum shows characteristic bands for C=N stretching at 1569 and 1588 cm⁻¹, and N-H stretching in the range of 2943 to 3247 cm⁻¹. ijprajournal.com The presence of the C-Cl bond is indicated by a band at 763 cm⁻¹. ijprajournal.com
Raman spectroscopy, being a complementary technique, is especially sensitive to non-polar bonds and symmetric vibrations. horiba.com It can provide valuable information about the skeletal vibrations of the fused heterocyclic rings. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule. For instance, while IR is strong for C=O stretching, Raman is often stronger for C=C and C-C stretching within the aromatic rings.
Table 2: Characteristic Infrared Absorption Frequencies for a 1H-Pyrazolo[3,4-b]quinoline Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| C-Cl | 763 |
| C=N | 1569, 1588 |
| N-H | 2943, 3086, 3154, 3247 |
| Data for 6-chloro-4-phenyl-1H-pyrazolo[3,4-b]quinoline. ijprajournal.com |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within this compound. These techniques provide insights into the molecule's photophysical properties, which are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov
The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. uzh.ch Derivatives of 1H-pyrazolo[3,4-b]quinoline typically exhibit absorption bands in the UV-Vis range. For example, a donor-acceptor pyrazoloquinoline derivative showed a long-wavelength absorption maximum around 390 nm. nih.govmdpi.com The position and intensity of these absorption bands are influenced by the specific substituents on the pyrazoloquinoline core.
Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Many 1H-pyrazolo[3,4-b]quinoline derivatives are known to be highly fluorescent. nih.gov The emission maximum for the aforementioned donor-acceptor derivative was observed in the range of 460-480 nm, depending on the solvent. nih.govmdpi.com The difference between the absorption and emission maxima is known as the Stokes shift.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential stabilization of the ground and excited states of the molecule by the solvent. Studying the solvatochromic behavior of this compound provides valuable information about the nature of its electronic transitions and the change in its dipole moment upon excitation.
For some 1H-pyrazolo[3,4-b]quinoline derivatives, the fluorescence spectra are considerably less solvatochromic compared to their phenyl-containing counterparts. This suggests that the electronic transitions in these dimethyl-substituted compounds are more localized and are accompanied by a smaller change in the dipole moment between the ground and excited states. In contrast, derivatives with donor-acceptor character can exhibit significant solvatochromism. For one such derivative, the fluorescence quantum yield was observed to decrease with increasing solvent polarity, from 12.87% in n-hexane to 0.75% in acetonitrile (B52724). nih.govmdpi.com This quenching of fluorescence in polar solvents can be attributed to mechanisms like photoinduced electron transfer (PET). nih.gov
Table 3: Solvent Effects on the Photophysical Properties of a Donor-Acceptor Pyrazoloquinoline Derivative
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| n-Hexane | ~390 | 460-480 | 12.87 |
| Acetonitrile | ~390 | 460-480 | 0.75 |
| Data for a donor-acceptor pyrazoloquinoline derivative. nih.govmdpi.com |
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com The quantum yield can be determined using either absolute or relative methods. The absolute method utilizes an integrating sphere to collect all the emitted light, while the relative method compares the fluorescence intensity of the sample to that of a standard with a known quantum yield, such as quinine (B1679958) sulfate. nih.govedinst.com
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is another crucial parameter for characterizing the photophysical properties of a fluorophore. Time-resolved fluorescence measurements, such as time-correlated single-photon counting (TCSPC), are employed to determine the fluorescence lifetime.
For a donor-acceptor pyrazoloquinoline derivative, the quantum yield was found to be highly dependent on the solvent, ranging from 12.87% in a non-polar solvent to 0.75% in a polar solvent. nih.govmdpi.com The addition of certain metal ions, such as Zn²⁺, can significantly enhance the quantum yield. In one study, a 13-fold increase in the fluorescence quantum yield was observed upon the addition of Zn²⁺ ions to a pyrazoloquinoline-based sensor in acetonitrile, with the quantum yield increasing from 0.75% to 9.92%. nih.gov These measurements are vital for the development of fluorescent sensors and other optoelectronic applications.
Theoretical and Computational Investigations of 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline
Quantum Chemical Calculation Methods
Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules like 1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline. These computational techniques provide insights that are complementary to experimental data, explaining observed properties and predicting the behavior of new derivatives. The choice of method often involves a trade-off between computational cost and accuracy, leading researchers to use a range of techniques from highly accurate ab initio methods to more efficient semi-empirical approaches.
Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries
Density Functional Theory (DFT) has become a standard method for determining the geometric and electronic structures of pyrazolo[3,4-b]quinoline (PAQ) systems. hakon-art.com DFT calculations, particularly using hybrid functionals like B3LYP with a 6-31G* basis set, have been effectively used to optimize the ground-state geometry of PAQ derivatives. hakon-art.com These studies are foundational, as an accurate representation of the molecule's structure is essential for calculating other properties.
The primary outputs of these DFT studies include optimized molecular geometries (bond lengths and angles) and key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule and provides a first approximation of its electronic transition energies. For instance, incorporating a CF₃ substituent into the PAQ core has been shown to increase the HOMO/LUMO gap and the ionization potential of the luminophore compared to the unsubstituted PAQ molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and, consequently, the optical properties of molecules. nih.gov TD-DFT is used to calculate electronic transition energies, which correspond to the absorption of light, and the associated oscillator strengths, which determine the intensity of these transitions. hakon-art.comnih.gov This makes TD-DFT a powerful tool for predicting and interpreting UV-Vis absorption and emission spectra. nih.gov
For the 1H-pyrazolo[3,4-b]quinoline family, these calculations are vital for understanding their characteristic fluorescence. mdpi.com The absorption spectra of these compounds typically feature a strong S₀→S₁ (π→π*) transition between 380 and 420 nm, along with other transitions at shorter wavelengths. mdpi.com TD-DFT calculations help to assign these spectral bands to specific electronic transitions within the molecule. hakon-art.com The method is also used to calculate fluorescence wavelengths, providing a theoretical basis for the blue or greenish-blue emission observed experimentally for many PAQ derivatives. hakon-art.commdpi.com The accuracy of TD-DFT makes it suitable for high-throughput virtual screening to design new organic electronic materials with desired optical characteristics. nih.gov
Ab Initio and Semi-Empirical Methods (e.g., AM1, PM3, ZINDO)
Alongside DFT, researchers utilize a spectrum of other quantum chemical methods. Ab initio methods, which are based on first principles without empirical parameters, are computationally intensive but offer high accuracy. hakon-art.com However, for larger systems or for dynamic simulations, more computationally efficient semi-empirical methods are often employed. nih.govwikipedia.org
Semi-empirical methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are derived from the Hartree-Fock formalism but simplify calculations by using parameters derived from experimental data. wikipedia.orguni-muenchen.de These methods have been widely used to study PAQ derivatives. hakon-art.comnih.gov They are particularly useful for calculating properties like heats of formation and for preliminary geometric optimizations. uni-muenchen.deresearchgate.net In one study on derivatives of this compound, the semi-empirical AM1 method, when combined with molecular dynamics, provided the best agreement between calculated and measured spectral positions of the primary absorption band. nih.gov
Other methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), are specifically parameterized to predict electronic spectra and calculate excited state properties. hakon-art.comwikipedia.org Calculations of excitation energies for PAQ derivatives have been performed using the ZINDO method to complement findings from other computational approaches. hakon-art.com
| Method Type | Specific Method | Basis Set/Level | Primary Application for this compound |
| Density Functional Theory | B3LYP | 6-31G* | Ground-state geometry optimization, HOMO/LUMO energies. hakon-art.com |
| Time-Dependent DFT | TD-DFT | Varies | Calculation of excited states, absorption and fluorescence spectra, oscillator strengths. hakon-art.comnih.gov |
| Semi-Empirical | AM1 | N/A | Calculation of optical absorption spectra, often combined with MD simulations. hakon-art.comnih.gov |
| Semi-Empirical | PM3 | N/A | Calculation of optical absorption spectra and ground-state properties. hakon-art.comnih.gov |
| Semi-Empirical | ZINDO | N/A | Calculation of electronic transition energies for UV-Vis spectra. hakon-art.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the influence of molecular motion on their properties. For derivatives of this compound, MD simulations have been combined with quantum chemical calculations to model their optical absorption spectra more accurately. nih.gov
Quantitative Structure–Activity Relationship (QSAR) Methodologies for Predictive Modeling (Computational Focus)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its biological activity or other target properties. dmed.org.ua This predictive modeling approach is instrumental in medicinal chemistry and materials science for screening virtual libraries of compounds before their synthesis. dmed.org.uamdpi.com While specific QSAR models for this compound are not detailed in the available literature, the methodology is broadly applicable.
The core of a QSAR study is the generation of molecular descriptors and the development of a mathematical equation to link them to an activity. dmed.org.ua
Descriptor Generation and Selection
The first step in building a QSAR model is to calculate a wide range of molecular descriptors for a set of compounds with known activities. dmed.org.ua These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized based on their dimensionality:
1D Descriptors: These include basic properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and can include geometric properties (e.g., surface area, volume) and spatial arrangements of atoms. dmed.org.uamdpi.com
Once a large pool of descriptors is generated, a crucial step is to select a smaller subset that has the most significant correlation with the activity being modeled. dmed.org.ua A common technique for this is to use a genetic algorithm, which mimics natural selection to evolve an optimal set of descriptors. dmed.org.ua The final set of selected descriptors is then used to build a predictive model, often using Multiple Linear Regression (MLR), which creates a linear equation relating the descriptors to the activity. dmed.org.ua The statistical validity and predictive power of the resulting QSAR model are then rigorously tested using internal and external validation techniques. dmed.org.ua
| Descriptor Type | Examples | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Bulk properties and elemental composition. |
| 2D Descriptors | Topological Indices, E-state Indices, Pharmacophore Features | Molecular connectivity, branching, and electronic features derived from the graph structure. |
| 3D Descriptors | Molecular Surface Area, Molecular Volume, Steric Parameters (CoMFA/CoMSIA fields) | The size, shape, and 3D electronic/steric properties of the molecule. mdpi.com |
Computational Modeling Approaches
The theoretical investigation of this compound and its derivatives typically employs a range of computational modeling techniques rooted in quantum mechanics. Density Functional Theory (DFT) is a prominently used method for these systems, often in conjunction with various basis sets to achieve a balance between computational cost and accuracy. rsc.orghakon-art.com For instance, the B3LYP method with a 6-311++G(d,p) basis set has been utilized to study related pyrazolo[3,4-b]hydroquinoline-5-ones. rsc.org
Semiempirical methods, such as AM1, are also employed, particularly for initial optimizations and for studying large sets of derivatives, as seen in investigations of pyrazolo[3,4-b]quinoline (PAQ) derivatives for OLED applications. hakon-art.com These methods are computationally less demanding and can provide valuable qualitative insights. For more precise calculations of excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. hakon-art.com To account for the influence of a solvent environment on the molecule's properties, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often incorporated into the DFT calculations. rsc.org
Analysis of Electronic Properties
The electronic properties of a molecule are fundamental to understanding its chemical behavior and potential applications. For this compound, computational methods are used to calculate key electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic transitions and reactivity. The energy difference between them, known as the HOMO-LUMO gap (HLG), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and is associated with the energy required for the first electronic excitation. rsc.org
| Molecular Orbital | Energy (eV) |
| HOMO | -8.11 |
| LUMO | -1.13 |
| HOMO-LUMO Gap | 6.98 |
| Table 1: Calculated HOMO and LUMO energies for 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline using the AM1 method. Data sourced from a study on PAQ derivatives for OLED applications. hakon-art.com |
The incorporation of different substituent groups onto the pyrazolo[3,4-b]quinoline core has been shown to modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic and optical properties of the resulting molecules. hakon-art.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack.
For the pyrazolo[3,4-b]quinoline system, MEP analysis can identify the most electron-rich and electron-poor regions. In a study of related pyrazolo[3,4-b]hydroquinoline-5-ones, MEP calculations were used to understand the molecule's behavior in photochemical reactions. rsc.org The analysis helps to elucidate which atoms are most likely to interact with other chemical species, providing insights into intermolecular interactions.
In the context of pyrazolo[3,4-b]quinoline derivatives, NBO analysis can explain the relative stability of different conformations and the electronic effects of various substituents. For instance, in a study of pyrazolo[3,4-b]hydroquinoline-5-ones, NBO analysis was employed to explain the preference for electron detachment from the N1-atom of the pyrazole (B372694) ring over other potential sites. rsc.org This type of analysis provides a deeper understanding of the electronic communication within the fused heterocyclic system.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. These theoretical predictions can then be compared with experimental data to validate the chosen computational approach and to aid in the interpretation of the experimental spectra.
Chemical Reactivity and Transformation Studies of 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline nucleus towards substitution is governed by the electronic properties of its constituent pyrazole (B372694) and quinoline (B57606) rings. The quinoline part of the scaffold is generally considered an electron-deficient system, which influences its reaction pathways. purdue.edu While specific studies detailing electrophilic substitution directly on the this compound core are not extensively documented, the general reactivity of quinolines suggests that such reactions would likely occur on the benzene (B151609) ring portion of the molecule.
Conversely, the pyrazolo[3,4-b]quinoline system is more amenable to nucleophilic substitution, particularly when a suitable leaving group is present on the quinoline ring. Many synthetic routes that produce the pyrazoloquinoline scaffold rely on nucleophilic substitution reactions on precursors. For example, the synthesis can involve the nucleophilic substitution of a chlorine atom on a pyrazole precursor by an amino group, which then undergoes cyclization. nih.gov Another key synthetic strategy involves the reaction of hydrazines with 2-chloro-3-formylquinolines. In this reaction, if the aldehyde group is protected, hydrazine (B178648) can substitute the chlorine atom at the C-2 position of the quinoline ring, leading to the formation of the pyrazole ring. nih.govuj.edu.pl
Furthermore, studies on related isomers provide insight into the potential reactivity of the pyrazoloquinoline core. For instance, acid-induced nucleophilic aromatic substitution of hydrogen (SNH) has been observed in pyrazolo[3,4-c]quinolines. nih.gov Similarly, regioselective nucleophilic substitution has been demonstrated with 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where methylamine (B109427) selectively displaces the chlorine at the 4-position. mdpi.com These examples suggest that the this compound system, if appropriately substituted with a leaving group, would be susceptible to nucleophilic attack.
A notable derivative, 4-[(3-(dimethylamino)propylamino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline, is synthesized via a nucleophilic substitution reaction, highlighting the utility of this reaction type for functionalizing the core structure. nih.gov
Oxidation and Reduction Chemistry of the Pyrazolo[3,4-b]quinoline Nucleus
The oxidation and reduction chemistry of the this compound nucleus is integral to understanding its stability and potential for electronic applications. While comprehensive studies on the oxidation of the core heterocycle are limited, related synthetic procedures indicate the robustness of the ring system. For example, during the synthesis of certain pyrazolo[3,4-b]quinolines, an alcohol precursor attached to the quinoline moiety can be oxidized to a ketone using chromium (VI) compounds without disrupting the fused heterocyclic structure. nih.gov
Regarding reduction chemistry, electrochemical methods have provided valuable data. Cyclic voltammetry studies on the related compound 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (PQ1) have been used to determine its reduction potential. This analysis is crucial for evaluating its electron-accepting capabilities, particularly in the context of developing materials for electronic devices. researchgate.net The study found that pyrazoloquinolines are effective electron acceptors, a property that can be tuned by the substituents on the ring system. researchgate.net
Table 1: Electrochemical Properties of a Pyrazoloquinoline Analogue
| Compound | Reduction Potential | Method | Note |
|---|
Photochemical Transformations and Photoreactivity
The pyrazolo[3,4-b]quinoline scaffold is known for its significant photophysical properties, including intense fluorescence, making it a subject of interest for optical applications. nih.gov The photoreactivity of these compounds is complex and highly dependent on the solvent, concentration, and the nature of substituents.
Derivatives of this compound (DMPQ) exhibit notable photoluminescence. osti.gov The absorption and emission spectra of these derivatives are influenced by the substituents, though they are generally less solvatochromic compared to their phenyl-containing counterparts. osti.gov This is attributed to the local character of the electronic transitions, which involve a relatively small change in the dipole moment between the ground and excited states. osti.gov
In n-alkane solvents, the parent compound, pyrazolo[3,4-b]quinoline (PQ), has a tendency to form dimers and other H-bonded complexes, which significantly impacts its photochemical behavior. uj.edu.plnih.gov Dimer formation is enhanced at lower temperatures, leading to a strong reduction in fluorescence as the dimer is non-fluorescent. uj.edu.plnih.gov
Photo-Oxidation Pathways
The photostability of the quinoline core is a critical factor in its application. Studies on related fluoroquinolone compounds show that they undergo photodegradation upon exposure to UVA and even room light in aqueous solutions. nih.gov This degradation leads to the formation of multiple photoproducts, including dimers, and results in a loss of biological activity. nih.gov This suggests that pyrazoloquinolines should be protected from light to prevent photochemical degradation.
A key mechanism implicated in the photochemical transformations of some pyrazoloquinoline derivatives is Photoinduced Electron Transfer (PET). nih.gov In fluorescent sensor applications using a 1,3-diphenyl-pyrazoloquinoline derivative, excitation causes an electron to transfer from a donor group to the pyrazoloquinoline acceptor, a process that quenches fluorescence. nih.gov The presence of certain cations can inhibit this PET process, leading to fluorescence enhancement. nih.gov This underlying PET mechanism is a fundamental step that can initiate various photo-oxidation or photodegradation pathways.
Excited-State Proton Transfer Dynamics and Tautomerism
Excited-state proton transfer (ESPT) is a crucial photochemical process observed in pyrazolo[3,4-b]quinolines, particularly in their aggregated forms. In studies of pyrazolo[3,4-b]quinoline (PQ) dimers in frozen n-alkane solutions, a very fast intermolecular double proton transfer in the excited state is responsible for the efficient quenching of fluorescence. uj.edu.plnih.gov This process involves the transfer of protons between two molecules within the dimer, leading to the formation of a tautomeric dimer. uj.edu.pl
Deuteration of the compound significantly slows down this proton transfer process, allowing for the observation of fluorescence from the dimer under cryogenic conditions. uj.edu.plnih.gov Subsequent photoirradiation can lead to a molecular rearrangement of the dimers and the emergence of monomer spectra, a process that was found to be reversible. uj.edu.pl
The potential for tautomerism is an inherent feature of the pyrazolo[3,4-b]pyridine scaffold, a closely related system. url.edu Theoretical calculations on pyrazolo[3,4-b]pyridines show that the 1H-tautomer is significantly more stable than the 2H-tautomer. url.edu While not directly studied for the 1,3-dimethyl derivative, this phenomenon is critical to understanding the dynamics and stability of the excited states in the broader class of pyrazoloquinolines.
Thermal Decomposition Pathways and Stability Studies
The thermal stability of heterocyclic compounds is a key parameter for their application in materials science and pharmacology. Studies on the thermal properties of pyrazolo-quinazoline derivatives, which share structural similarities with pyrazoloquinolines, have been conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). guidechem.com
These analyses reveal that the decomposition of such heterocyclic systems is often a single-step process. guidechem.com The thermal stability, indicated by the initial decomposition temperature, is influenced by the nature and position of substituents on the aromatic rings. guidechem.com For example, in a series of pyrazolo-quinazolines, a derivative with a para-bromo substituent was found to be the most thermally stable, while a para-fluoro substituted compound was the least stable. guidechem.com
Kinetic parameters, including the energy of activation, frequency factor, and entropy of activation, can be calculated from the thermograms to provide a quantitative measure of thermal stability. guidechem.com Studies on other nitrogen-rich heterocyclic esters also confirm that thermal decomposition typically occurs in distinct stages, with the initial stability being dependent on the specific substituents. osti.gov
Table 2: Thermal Decomposition Data for Analogue Pyrazolo-Quinazoline Compounds
| Compound Code | Substitution | Initial Decomposition Temp. (°C) | Decomposition Process |
|---|---|---|---|
| KC-3 | para-Fluoro | Least Stable | Single Step |
| KC-4 | para-Bromo | Most Stable | Single Step |
(Data derived from studies on analogous pyrazolo-quinazoline systems) guidechem.com
Cycloaddition and Rearrangement Reactions
The pyrazolo[3,4-b]quinoline skeleton can be involved in or formed through various cycloaddition and rearrangement reactions. While direct cycloaddition reactions on the this compound are not well-documented, related systems show significant reactivity. For instance, pyrazolo[3,4-b]pyridines can be synthesized via Diels-Alder cycloaddition reactions between pyrazolylimines and electron-poor dienophiles, often facilitated by microwave irradiation. uni.lu
Molecular rearrangements are frequently observed during the synthesis of quinoline-based fused heterocycles. The Brack protocol for synthesizing pyrazoloquinolines involves several rearrangement steps following the initial formation of a Schiff base. nih.govuj.edu.pl Additionally, unexpected rearrangements can occur under certain reaction conditions. The reaction of a specific diazonium salt, intended to form a different product, yielded a pyrazolo[4,3-c]quinolin-4-one via a non-classical Pschorr cyclization, demonstrating the propensity for rearrangement in these systems. url.edu
Reactions involving other quinoline derivatives also highlight this tendency. For example, 3-aminoquinoline-2,4-diones are known to undergo molecular rearrangements when reacted with various reagents like urea, isocyanates, and isothiocyanates, leading to a diverse array of new heterocyclic compounds. These findings underscore the complex reactivity of the quinoline scaffold and its fused derivatives, where multiple reaction pathways, including rearrangements, are possible.
Derivatization and Analogue Synthesis Strategies Based on 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline Scaffold
Functionalization at Pyrazole (B372694) Ring Positions (N1, C3, C4)
The pyrazole moiety of the scaffold is a key target for derivatization, with positions N1, C3, and C4 being particularly amenable to modification.
N1-Position: The nitrogen at the N1 position is readily functionalized, most commonly through the selection of a substituted hydrazine (B178648) during the initial cyclization reaction. For instance, reacting a suitable 2-chloro-3-formylquinoline with methylhydrazine leads to the formation of the 1,7-dimethyl-1H-pyrazolo[3,4-b]quinoline. nih.gov Similarly, condensation with p-methylphenylhydrazine hydrochloride produces N1-aryl substituted derivatives. ijartet.com This position dictates the nature of the substituent pointing away from the core ring system, influencing solubility and intermolecular interactions.
C3-Position: The substituent at the C3 position is typically established by the choice of the pyrazolone (B3327878) starting material used in Friedländer-type condensations. uj.edu.pl While the parent compound in this article is C3-methyl substituted, using different 5-pyrazolone derivatives allows for the introduction of various alkyl or aryl groups at this site.
C4-Position: The C4 position of the pyrazole ring, which is part of the central pyridine (B92270) ring in the fused system, can also be functionalized. For example, a carboxylate group can be introduced at this position, leading to compounds like ethyl 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carboxylate. mdpi.com More complex functionalities, such as a dipicolylamine group, have been attached to the C4 position of the quinoline (B57606) ring (which is adjacent to the pyrazole's C3a-N9 bond) to create fluorescent sensors for metal cations. mdpi.com
| Position | Method of Functionalization | Example Starting Materials | Resulting Substituent |
| N1 | Selection of Hydrazine | Methylhydrazine, p-methylphenylhydrazine | Methyl, p-methylphenyl |
| C3 | Selection of Pyrazolone | 3-methyl-5-pyrazolone | Methyl |
| C4 | Post-synthesis modification or specific precursors | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | Carboxylate, Amino groups |
Functionalization at Quinoline Ring Positions (C4, C5, C6, C7, C8)
The carbocyclic quinoline ring provides a rich template for introducing a wide array of functional groups, significantly impacting the electronic properties of the scaffold.
General Strategies: The substituents on the quinoline portion are often introduced by starting with a correspondingly substituted aniline (B41778), which is then used to construct the quinoline ring. ijartet.com This is a common strategy for placing substituents at the C5, C6, C7, and C8 positions. For example, using 2-(trifluoromethyl)aniline (B126271) as a precursor leads to an 8-trifluoromethyl derivative. nih.gov
Specific Positions:
C4-Position: The C4 position can be functionalized via methods like the Friedländer condensation, where the choice of ketone component determines the substituent. mdpi.com
C6-Position: A variety of substituents, including halogens (F, Cl, Br) and electron-withdrawing groups like esters (COOEt), have been successfully introduced at the C6 position. osti.gov
C7-Position: The introduction of a trifluoromethyl (TFM) group at the C7 position has been reported, a modification known to significantly alter electronic properties. osti.gov
C8-Position: Methyl, methoxy, and trifluoromethyl groups have been incorporated at the C8 position, demonstrating the tolerance of synthesis routes to diverse functionalities on the aniline precursor. ijartet.comnih.gov
| Position | Example Substituent | Precursor Example | Reference |
| C6 | Fluoro (-F) | 4-Fluoro-acetanilide (used to make precursor) | osti.gov |
| C6 | Bromo (-Br) | 4-Bromo-acetanilide (used to make precursor) | osti.gov |
| C6 | Chloro (-Cl) | 4-Chloro-acetanilide (used to make precursor) | osti.gov |
| C6 | Ethyl Ester (-COOEt) | 4-amino-ethylbenzoate (used to make precursor) | osti.gov |
| C7 | Trifluoromethyl (-CF3) | 3-Trifluoromethyl-aniline (used to make precursor) | osti.gov |
| C8 | Trifluoromethyl (-CF3) | 2-Trifluoromethyl-aniline | nih.gov |
| C8 | Methoxy (-OCH3) | 2-Methoxy-acetanilide (used to make precursor) | ijartet.com |
Side Chain Modifications and Substituent Effects on Chemical Behavior
The introduction of different functional groups onto the 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline scaffold profoundly influences its chemical and photophysical behavior.
The effect of substituents on the quinoline ring has been a particular focus of study. Research on 6- and 7-substituted derivatives of this compound (DMPQ) has shown that these modifications have a considerable impact on the compound's photoluminescence. osti.gov Quantum chemical analysis revealed that the electronic transitions are localized, resulting in a relatively small difference between the dipole moments of the ground and excited states. osti.gov This leads to less pronounced solvatochromism (change in color with solvent polarity) compared to phenyl-containing pyrazoloquinoline derivatives. osti.gov
Furthermore, the incorporation of potent electron-withdrawing groups like trifluoromethyl (CF3) has a significant effect. Placing a CF3 group at the C7 or C8 position was found to increase the HOMO/LUMO energy levels and the ionization potential of the molecule. nih.gov This tuning of frontier molecular orbitals is crucial for applications in electronic devices like OLEDs. The difference in photophysical behavior between pyrazoloquinolines and related pyrazoloquinoxalines has been attributed to the larger energy gap between the first excited singlet state and higher triplet states in the quinoline system, which affects processes like intersystem crossing. researchgate.net
Synthesis of Heteroannulated Pyrazolo[3,4-b]quinoline Systems
Expanding the pyrazolo[3,4-b]quinoline scaffold by fusing additional heterocyclic rings creates complex, multi-ring systems with unique properties. These heteroannulated structures are synthesized by performing further cyclization reactions on functionalized pyrazolo[3,4-b]quinoline intermediates.
For example, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a precursor to the quinoline system, can be reacted with hydrazine and subsequently with benzoyl chloride. The resulting intermediate can then be treated again with hydrazine to afford a pyrazolo[3,4-b]quinoline derivative that has been further cyclized. nih.gov In another approach, functionalized pyrazolo[3,4-b]quinolines can react with reagents like acetonitrile (B52724) dimer or malononitrile (B47326) dimer to yield more complex fused systems such as benzo[b] researchgate.netnih.govnaphthyridines. nih.gov These strategies demonstrate the utility of the pyrazolo[3,4-b]quinoline core as a building block for constructing larger, polycyclic heterocyclic architectures.
Mechanistic Investigations of Chemical Processes Involving 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline
Reaction Mechanism Elucidation via Kinetic Studies
Kinetic studies provide quantitative insights into reaction rates, helping to elucidate the sequence of steps in a reaction mechanism. For pyrazolo[3,4-b]quinolines, such studies often focus on optimizing reaction conditions by monitoring how changes in catalyst concentration, temperature, and reaction time affect the product yield.
For instance, in a multicomponent synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives, the catalytic activity of methanesulfonic acid (MSA) was systematically evaluated. The reaction between an aryl aldehyde, aniline (B41778), and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was tested with varying amounts of MSA. The results demonstrated that the reaction yield increased significantly as the catalyst loading was raised from 5 mol% to 20 mol%, while the reaction time decreased. However, further increasing the catalyst concentration to 30 mol% did not lead to any additional improvement, indicating that 20 mol% is the optimal amount for this transformation under the specified conditions. ijprajournal.com
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Blank | 120 | 0 |
| 2 | 5 | 50 | 65 |
| 3 | 10 | 40 | 74 |
| 4 | 15 | 30 | 86 |
| 5 | 20 | 20 | 92 |
| 6 | 30 | 20 | 92 |
Furthermore, studies on related pyrazolo[3,4-b]hydroquinoline-5-ones have shown that the rate of photochemical oxidation reactions is influenced by the electronic nature of substituents on the pyrazole (B372694) ring. rsc.org The presence of electron-donating groups was found to accelerate the reaction, shortening the required irradiation time. rsc.org In other syntheses, the reaction conditions determine the dominant product; for example, simple heating might favor the formation of a Schiff base intermediate, whereas microwave irradiation can drive the reaction toward the final cyclized pyrazoloquinoline product. nih.gov These observations underscore the principle of kinetic versus thermodynamic control in the formation of these heterocyclic systems. iitg.ac.in
Identification and Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates are fundamental to confirming proposed mechanistic pathways. In the synthesis of the 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline core, several key intermediates have been identified.
One of the most common synthetic routes, the Friedländer condensation, involves the reaction of an o-aminoaryl ketone with a compound containing an active α-methylene group, such as a pyrazolone (B3327878). mdpi.comorganic-chemistry.org In a specific instance involving 1,3-dimethylpyrazol-5-one, researchers were able to isolate the 4-benzylidene derivative as an intermediate. mdpi.com This suggests that the initial step is a Knoevenagel-type condensation between the aldehyde group of the aromatic reactant and the active methylene (B1212753) group of the pyrazolone. mdpi.com A proposed subsequent step involves the opening of the pyrazolone ring to form a new intermediate, which then undergoes intramolecular cyclization to yield the final pyrazoloquinoline structure. mdpi.com
Another well-established method, Brack's protocol, proposes a different sequence. The reaction is believed to commence with the formation of a Schiff base intermediate from the condensation of an aniline with a pyrazole aldehyde. nih.gov This initial adduct then undergoes a series of rearrangements to form the fused quinoline (B57606) ring system. nih.gov
Other related syntheses provide further examples of crucial intermediates. The Doebner reaction proceeds through an enolate intermediate which then reacts with an aldehyde to form a β-hydroxyester intermediate before dehydration and cyclization. purdue.edu Similarly, multicomponent reactions for related structures often involve a Michael addition of an aminopyrazole to an in-situ-formed α,β-unsaturated compound as a key step in the mechanism. mdpi.com These identified intermediates, often characterized by spectroscopic methods like NMR and FTIR, provide tangible evidence for the stepwise nature of these complex cyclization reactions. purdue.edumdpi.com
Transition State Analysis and Energy Profiles (Computational and Experimental)
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, allowing for the analysis of transition states and the mapping of potential energy surfaces that are often difficult to study experimentally. For the pyrazolo[3,4-b]quinoline system and its analogues, methods like Density Functional Theory (DFT) are widely used. rsc.orgtku.edu.tw
DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ), help in optimizing the geometries of reactants, intermediates, transition states, and products. rsc.orgacs.org Such studies can elucidate the electronic structure and energetics of the entire reaction pathway. For example, computational analysis of related pyrazolo[3,4-b]hydroquinoline-5-ones involved calculating the HOMO-LUMO energy gap and using Natural Bond Orbital (NBO) analysis to propose a logical "electron-transfer induced photo-oxidation" mechanism. rsc.org
Furthermore, Time-Dependent DFT (TD-DFT) calculations have been employed to model the electronic absorption spectra of different tautomers of the parent pyrazolo[3,4-b]quinoline (PQ) core. acs.org These calculations helped assign specific electronic transitions and explain the influence of solvents on the tautomeric equilibrium. acs.org While a specific, experimentally verified energy profile for the synthesis of this compound is not widely documented, computational studies on analogous systems provide significant insights. For instance, calculated Gibbs free-energy profiles for related Friedländer syntheses illustrate the energy barriers associated with each step, from condensation to cyclodehydration, confirming the feasibility of the proposed mechanisms. researchgate.net Molecular dynamics (MD) simulations have also been used to confirm the stability of complexes between pyrazolo[3,4-b]pyridine derivatives and biological targets, underscoring the robust interactions at a molecular level. nih.gov
Role of Catalysts and Solvent Effects on Reaction Mechanisms
The choice of catalyst and solvent profoundly influences the reaction rate, yield, and sometimes the mechanistic pathway in the synthesis of this compound and its derivatives.
Catalysts: The Friedländer condensation, a cornerstone of quinoline synthesis, can be catalyzed by both acids and bases. mdpi.com
Brønsted acids like p-toluenesulfonic acid (pTSA) and methanesulfonic acid (MSA) are commonly used. ijprajournal.comorganic-chemistry.org
Lewis acids such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and titanium(IV) chloride (TiCl₄) have also been shown to effectively promote the cyclization. nih.gov
Metal catalysts , particularly palladium acetate (B1210297), have been employed in reactions involving β-bromovinyl aldehydes to facilitate the formation of the quinoline ring. nih.gov
Organocatalysts like L-proline have been utilized in multicomponent syntheses. mdpi.com
Heterogeneous catalysts , including Nafion resins and metal-organic frameworks (MOFs), offer advantages such as easier separation and potential for recycling. organic-chemistry.orgresearchgate.net
Electrochemical methods represent a modern, reagent-free approach where a constant electric current drives the reaction under mild conditions. rsc.org
Solvent Effects: The reaction medium can affect reactant solubility, stabilize intermediates or transition states, and in some cases, participate directly in the reaction mechanism.
Syntheses are conducted in a variety of solvents, including high-boiling point options like ethylene (B1197577) glycol, acidic media like glacial acetic acid, and common organic solvents like ethanol (B145695). mdpi.comresearchgate.netijartet.com
Interestingly, solvent-free conditions have proven highly effective for many Friedländer-type reactions, often leading to higher yields, shorter reaction times, and a more environmentally friendly process. clockss.orgorganic-chemistry.org
The choice of solvent can also be critical for controlling tautomeric equilibria. Studies on the parent pyrazolo[3,4-b]quinoline scaffold have shown that the relative populations of the 1H-PQ and 2H-PQ tautomers are highly dependent on the solvent environment, with specific interactions in aliphatic hydrocarbon solvents stabilizing certain forms. acs.org
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 10 | 80 |
| 2 | Acetonitrile (B52724) | 10 | 85 |
| 3 | Ethyl acetate | 12 | 70 |
| 4 | Solvent-free | 1.5 | 94 |
Isotopic Labeling Studies for Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the path of specific atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org This method involves replacing an atom in a reactant molecule with one of its heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.orgcreative-proteomics.com By analyzing the position of the isotopic label in the final product(s), chemists can deduce bond-forming and bond-breaking events and distinguish between different possible mechanistic pathways. iitg.ac.innih.gov
For example, in a hypothetical esterification reaction, labeling the oxygen atom of the alcohol with ¹⁸O can determine whether the oxygen in the resulting water molecule comes from the acid or the alcohol. This principle is widely applied across organic chemistry to understand rearrangements, substitutions, and complex biosynthetic pathways. youtube.com
Despite its utility as a definitive tool for mechanistic elucidation, a review of the available scientific literature did not yield specific examples of isotopic labeling studies being applied to the synthesis of this compound. While the mechanisms are often inferred from intermediate identification, kinetic data, and computational models, confirmation via isotopic tracer experiments for this specific compound does not appear to be published.
Role and Applications in Advanced Chemical Research and Technology Non Clinical Focus
Fluorescent Probes and Sensors for Chemical Species (Non-Biological Sensing)
A significant area of application for 1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline and its derivatives is in the development of fluorescent probes for the detection of chemical species, particularly metal ions. nih.gov The inherent strong fluorescence of the pyrazolo[3,4-b]quinoline core makes it an excellent fluorophore for this purpose. nih.govrsc.org
The optical properties of pyrazolo[3,4-b]quinoline-based sensors can be precisely tuned through strategic chemical design. The core principle involves integrating the fluorophore (the pyrazolo[3,4-b]quinoline unit) with a receptor unit that selectively binds the target analyte (e.g., a metal ion). The electronic communication between the receptor and the fluorophore dictates the sensory response.
Key design principles include:
Fluorophore-Spacer-Receptor Systems: In this design, a non-conjugated spacer separates the fluorophore from the receptor. Upon analyte binding, a change in the electronic properties of the receptor can trigger a signaling cascade, often through-space interactions, that modulates the fluorescence of the pyrazolo[3,4-b]quinoline core. researchgate.netresearchgate.net
Intramolecular Charge Transfer (ICT): By directly conjugating an electron-donating or electron-withdrawing receptor to the fluorophore, an ICT state can be established. Binding of an analyte to the receptor alters the efficiency of this charge transfer, leading to a detectable change in the emission wavelength or intensity. researchgate.netrsc.org This can result in ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, providing a more robust and reliable signal. researchgate.netrsc.org
Substitution Effects: The photophysical properties can be fine-tuned by adding substituents to the pyrazolo[3,4-b]quinoline skeleton. Attaching electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby shifting the absorption and emission wavelengths. rsc.org
These design strategies allow for the creation of sensors with tailored properties, such as enhanced sensitivity, selectivity, and specific emission profiles (e.g., green or blue fluorescence).
The detection of ions or small molecules by pyrazolo[3,4-b]quinoline-based sensors primarily relies on analyte-induced changes in fluorescence. Two predominant mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PET): Many pyrazolo[3,4-b]quinoline sensors operate via a PET mechanism. In the "OFF" state (no analyte), the fluorescence of the pyrazolo[3,4-b]quinoline fluorophore is quenched. This occurs because, upon excitation, an electron is transferred from a donor part of the molecule (typically the receptor, such as an amino group) to the excited fluorophore, providing a non-radiative decay pathway. mdpi.compurdue.edunih.gov When the target cation binds to the receptor, it lowers the energy of the receptor's orbitals. This makes the electron transfer to the fluorophore energetically unfavorable, thus blocking the quenching pathway. As a result, the sensor is switched to the "ON" state, and a strong fluorescence enhancement is observed. mdpi.comnih.gov
Intramolecular Charge Transfer (ICT): In sensors designed to operate through an ICT mechanism, the fluorophore is conjugated with a receptor unit, creating a donor-π-acceptor system. The emission wavelength is highly sensitive to the polarity of the local environment and the electronic properties of the receptor. When an ion binds to the receptor, it alters the electron-donating or -accepting ability of the receptor, which in turn modifies the ICT character of the excited state. This change manifests as a shift in the emission wavelength, allowing for ratiometric detection of the analyte. researchgate.netresearchgate.net
Table 1: Selected Pyrazolo[3,4-b]quinoline-Based Fluorescent Sensors and Their Properties
| Sensor Compound Derivative | Target Analyte(s) | Sensing Mechanism | Observed Fluorescence Change | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with aza-crown receptor | Na⁺, Ca²⁺ | PET / ICT | Strong fluorescence enhancement or ratiometric dual emission | researchgate.netresearchgate.net |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine receptor | Zn²⁺ | PET | 13-fold increase in fluorescence quantum yield | mdpi.com |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with diethanolamine (B148213) receptor | Pb²⁺, Zn²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Ba²⁺, Li⁺, Na⁺ | PET | Fluorescence enhancement; poor selectivity improved with water | nih.gov |
| 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline with aza-crown ether | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | PET | Fluorescence enhancement | purdue.edu |
Components in Advanced Materials Science
The high fluorescence efficiency and charge-transporting capabilities of the pyrazolo[3,4-b]quinoline scaffold have led to its investigation as a key component in advanced materials, particularly for optoelectronic devices. nih.gov A prominent application is their use as emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netrsc.org
Derivatives of 1H-pyrazolo[3,4-b]quinoline are valued as emitters or dopants in the emissive layer of OLEDs due to their strong fluorescence, which can be tuned across the visible spectrum (e.g., blue and green emission) by modifying their chemical structure. researchgate.netrsc.org For example, 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline has been explored as a promising blue emitter because it is highly fluorescent, exhibits no concentration quenching, and possesses electron-transporting properties. nih.gov
In a typical OLED architecture, these compounds can be doped into a host polymer matrix, such as poly(9-N-vinylcarbazole) (PVK). researchgate.net The pyrazolo[3,4-b]quinoline dopant serves multiple roles: it acts as the site of light emission, and its electron-transporting nature can help balance the injection and transport of charge carriers (holes and electrons) within the device, leading to more efficient recombination and light generation. nih.gov Devices incorporating these materials have demonstrated bright green and pure blue emission, making them suitable for display and lighting applications. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electroluminescence characteristics of pyrazolo[3,4-b]quinoline derivatives, aiding in the rational design of new materials with optimized photophysical properties for OLED fabrication. mdpi.comrsc.org
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The pyrazolo[3,4-b]quinoline scaffold is a significant platform in the development of advanced organic electronic materials, demonstrating notable potential in both Organic Light-Emitting Diodes (OLEDs) and, to a lesser extent, Organic Photovoltaics (OPVs). While direct research on this compound is limited, studies on closely related derivatives provide substantial insight into the scaffold's utility.
Organic Light-Emitting Diodes (OLEDs):
Derivatives of the pyrazolo[3,4-b]quinoline family have been extensively investigated as emitter materials, particularly for blue light emission in OLEDs. A notable example is 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5), a compound closely related to the titular molecule. Research has shown that PAQ5 is a highly fluorescent material in the blue spectral range, exhibiting a moderate Stokes shift and an efficiency of 0.8 in dilute solutions. rsc.org Its electron-transporting properties make it a promising candidate for a blue emitter in OLED applications. rsc.org
The photophysical properties of these derivatives are central to their performance. Theoretical and experimental studies, including semi-empirical AM1, ZINDO, and ab initio DFT B3LYP calculations, have been used to determine the maximum excitation and fluorescence wavelengths. tku.edu.tw These computational methods help in understanding the effects of different substituents on the photophysical and electroluminescent behavior of the pyrazolo[3,4-b]quinoline scaffold, aiding in the design of novel materials for OLEDs. tku.edu.tw
Interactive Data Table: OLED Performance of a Pyrazolo[3,4-b]quinoline Derivative
| Device Parameter | Value | Reference |
| Emitter Material | 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) | rsc.orgacs.org |
| Function | Emitter Dopant in Polymer Matrix | rsc.orgacs.org |
| Emission Color | Pure Blue | rsc.orgacs.org |
| CIE Coordinates (x, y) | (0.168, 0.100) | acs.org |
| Key Advantage | Reduces voltage-dependent color change, enhances brightness and stability | rsc.orgacs.org |
Organic Photovoltaics (OPVs):
The application of the this compound scaffold in OPVs is less explored than in OLEDs. However, research into the broader family of pyrazolo[3,4-b]quinolines indicates their potential. These compounds have been investigated for their use in dye-sensitized solar cells (DSSCs), a type of third-generation photovoltaic cell. mdpi.comresearchgate.net
A study explored the photovoltaic response of pyrazoloquinoline dyes incorporated into poly(3-decylthiophene) (PDT) polymer matrices. researchgate.net This work demonstrated that an enhancement of the state dipole moments in these dyes leads to an increase in the open-circuit voltage of the photovoltaic cell. researchgate.net While this research did not specifically use this compound, it highlights the potential of the core scaffold in photovoltaic applications due to its favorable electronic properties. Further research is needed to fully ascertain the capabilities of this specific compound and its derivatives in OPV technologies.
Electroluminescent Materials and Optoelectronics
The inherent electroluminescent properties of the pyrazolo[3,4-b]quinoline core structure make it a valuable scaffold for the development of materials used in optoelectronic devices. The intense fluorescence of many pyrazolo[3,4-b]quinoline derivatives is a key characteristic that has been harnessed for these applications. uj.edu.plnih.gov
Research has demonstrated that pyrazolo[3,4-b]quinolines can function as efficient emitting materials in organic light-emitting diodes. uj.edu.pl The substitution pattern on the pyrazolo[3,4-b]quinoline skeleton significantly influences the photophysical properties, allowing for the tuning of emission colors. For example, the introduction of electron-donating or electron-withdrawing groups can alter the emission wavelength. tku.edu.tw
A study on 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) highlighted its role as a blue fluorescent organic compound for electroluminescent devices. acs.org The investigation of its photophysical properties and molecular orbital levels confirmed its suitability as an emitter. acs.org When used as a dopant in a multilayer electroluminescent device, PAQ5 not only contributes to bright blue light emission but also aids in balancing charge injection and transport, which is crucial for device efficiency and stability. rsc.orgacs.org
The following table summarizes the key electroluminescent properties of a representative pyrazolo[3,4-b]quinoline derivative.
Interactive Data Table: Electroluminescent Properties of a Pyrazolo[3,4-b]quinoline Derivative
| Property | Description | Reference |
| Compound | 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) | rsc.orgacs.org |
| Electroluminescence | Bright and pure blue emission | rsc.orgacs.org |
| Application | Emitter dopant in multilayer OLEDs | rsc.orgacs.org |
| Performance Enhancement | Stabilizes color and enhances brightness | acs.org |
Self-Assembly and Supramolecular Chemistry
While specific studies on the self-assembly of this compound are not extensively documented, the broader pyrazolo[3,4-b]quinoline scaffold serves as a versatile building block in supramolecular chemistry. The ability of these molecules to form ordered structures through non-covalent interactions is key to their application in this field.
Research on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has shown its utility as a versatile fluorophore for constructing brightly emissive molecular sensors. acs.org Facile synthetic procedures allow for the integration of this chromophore into fluorophore-spacer-receptor systems. acs.org These systems are a prime example of supramolecular design, where the pyrazolo[3,4-b]quinoline unit acts as the signaling component. Such probes can exhibit strong analyte-induced fluorescence enhancement through mechanisms like photoinduced electron transfer (PET). acs.orgmdpi.com
Furthermore, derivatives of pyrazolo[3,4-b]quinoline have been designed as fluorescent sensors for detecting various cations. For instance, a derivative incorporating a dipicolylamine recognition site at the fourth position of the pyridine (B92270) ring has been shown to be an effective sensor for Zn2+ cations. mdpi.com The functionality of these sensors is based on the principle of electron transfer from the donor part (receptor) to the acceptor part (fluorophore), which can be modulated by the complexation of cations, leading to a change in the fluorescence signal. mdpi.comnih.gov
Chemoinformatics and Database Mining for Scaffold Exploration
The exploration of the chemical space occupied by the pyrazolo[3,4-b]quinoline scaffold is an active area of research, facilitated by chemoinformatics and computational methods. While specific database mining efforts for this compound are not widely reported, computational studies on the broader class of pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine derivatives provide valuable insights. rsc.orgnih.govnih.gov
Theoretical investigations using methods such as Density Functional Theory (DFT) have been employed to study the photophysical properties of pyrazolo[3,4-b]quinoline derivatives. rsc.org These computational studies are crucial for predicting their electroluminescent characteristics and for the rational design of novel materials for applications like OLEDs. tku.edu.tw By calculating properties such as maximum excitation and fluorescence wavelengths, researchers can screen potential candidates and understand the effects of different substituents on the electronic structure. tku.edu.tw
Pharmacophore-based models and molecular docking studies have been conducted on pyrazolo[3,4-b]pyridine derivatives to analyze their potential as inhibitors for therapeutic targets like Tropomyosin receptor kinases (TRKs). nih.gov Such computational approaches allow for the virtual screening of large compound libraries and the identification of essential structural features for biological activity. nih.gov
Although not focused on the specific dimethyl derivative, these examples of chemoinformatic and computational analyses of the pyrazolo[3,4-b]quinoline and related scaffolds underscore the power of these techniques in exploring the potential applications of this heterocyclic system in materials science and medicinal chemistry. rsc.orgnih.govnih.gov
Future Research Directions and Unresolved Challenges in 1,3 Dimethyl 1h Pyrazolo 3,4 B Quinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While traditional methods for the synthesis of the 1H-pyrazolo[3,4-b]quinoline scaffold, such as the Friedländer condensation, are well-established, the future of synthesizing 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline lies in the adoption of greener and more sustainable practices. nih.govresearchgate.net Current research highlights a move towards multicomponent reactions, which offer the advantage of combining several starting materials in a single step, thereby reducing waste and improving efficiency. nih.govresearchgate.net
Future research should focus on the following areas:
Catalyst-Free and Solvent-Free Conditions: Exploring reactions under microwave irradiation or using alternative energy sources can lead to faster and more environmentally friendly syntheses. researchgate.net
Novel Catalytic Systems: The use of nanocatalysts, such as glucose-coated nano Fe3O4, has shown promise in the synthesis of related pyrazoloquinoline derivatives and could be adapted for the 1,3-dimethyl variant. researchgate.net
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive alternative to traditional batch processes. mdpi.comresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. mdpi.com
Biocatalysis and Electrochemical Synthesis: The use of enzymes or electrochemical methods for the synthesis of this compound remains largely unexplored and represents a significant opportunity for developing highly selective and sustainable synthetic routes. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[3,4-b]quinolines
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Friedländer Condensation | Well-established, good yields | Often requires harsh conditions | Applicable, but less sustainable |
| Multicomponent Reactions | High atom economy, reduced waste | Can be challenging to optimize | High potential for green synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment required | Promising for sustainable production |
| Flow Chemistry | Scalability, precise control, safety | Initial setup costs can be high | Excellent potential for industrial-scale synthesis |
| Nanocatalysis | High efficiency, recyclability | Catalyst synthesis and stability can be issues | A key area for future research |
Exploration of Underutilized Reactivity Pathways
The majority of the existing literature on this compound and its analogs focuses on their synthesis. The reactivity of the core heterocyclic system, beyond its initial formation, remains a largely untapped area of research. Future investigations should aim to explore the functionalization of the pyrazolo[3,4-b]quinoline scaffold to generate novel derivatives with tailored properties.
Key areas for exploration include:
C-H Activation: Direct functionalization of the C-H bonds on the quinoline (B57606) and pyrazole (B372694) rings would provide a more atom-economical approach to creating new derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Post-Synthetic Modification: Developing a toolbox of reactions for the selective modification of the this compound core after its initial synthesis would greatly expand the accessible chemical space.
Photocatalysis and Electrochemistry: The use of light or electricity to drive novel transformations of this compound could unlock new reactivity patterns that are not accessible through traditional thermal methods.
Cycloaddition Reactions: Investigating the potential of the pyrazolo[3,4-b]quinoline system to participate in cycloaddition reactions could lead to the formation of more complex polycyclic structures with interesting biological or material properties.
Advancements in Computational Modeling for Predictive Design
Computational chemistry has emerged as a powerful tool for understanding and predicting the properties of molecules. For this compound, computational modeling can play a crucial role in guiding the design of new derivatives with desired electronic and photophysical properties. Quantum chemical calculations, including semi-empirical methods (AM1 and PM3) and Density Functional Theory (DFT), have already been employed to study the absorption spectra of this compound and its derivatives. nih.gov
Future directions in computational modeling should include:
Predictive Design of Functional Materials: Utilizing machine learning and artificial intelligence to screen virtual libraries of this compound derivatives for properties relevant to organic electronics, such as charge transport and emission characteristics.
Understanding Reaction Mechanisms: Employing DFT and other high-level computational methods to elucidate the mechanisms of known and novel reactions involving this compound, which can aid in optimizing reaction conditions and predicting the formation of unexpected products.
In Silico Screening for Biological Activity: While outside the direct scope of this article, it is worth noting that computational docking and quantitative structure-activity relationship (QSAR) studies could be used to predict the biological targets of novel derivatives.
Methodological Advancements in Characterization and Analysis
A thorough understanding of the structure, properties, and purity of this compound and its derivatives is crucial for their development and application. While standard analytical techniques such as NMR and mass spectrometry are routinely used, there is a need for the application of more advanced and hyphenated techniques to gain deeper insights. ijartet.com
Future advancements in this area should include:
Advanced NMR Spectroscopy: The use of two-dimensional and solid-state NMR techniques can provide detailed information about the structure and dynamics of these molecules in solution and in the solid state.
High-Resolution Mass Spectrometry (HRMS): HRMS and tandem mass spectrometry (MS/MS) are essential for the unambiguous identification of reaction products and the characterization of complex mixtures. researchgate.netchemrxiv.orgasianpubs.org
Hyphenated Techniques: The coupling of separation techniques like liquid chromatography with spectroscopic methods such as mass spectrometry (LC-MS) or NMR (LC-NMR) can provide a powerful tool for the analysis of complex reaction mixtures and the identification of trace impurities. saspublishers.comnih.govresearchgate.net
Single-Crystal X-ray Diffraction: Obtaining crystal structures of this compound and its key derivatives is crucial for definitively confirming their three-dimensional structure and understanding their packing in the solid state.
Addressing Specific Research Gaps Identified from Existing Literature
A comprehensive review of the current literature reveals several key research gaps in the chemistry of this compound:
Lack of a Dedicated, Sustainable Synthetic Route: While general methods for the synthesis of the parent scaffold exist, there is a need for a synthetic protocol that is specifically optimized for the sustainable and scalable production of the 1,3-dimethyl derivative.
Limited Understanding of its Reactivity: The chemical transformations of the this compound core are largely unexplored. A systematic study of its reactivity is needed to unlock its full potential as a building block for more complex molecules.
Scarcity of Data on Material Properties: While the potential for applications in materials science is recognized for the broader class of compounds, there is a lack of specific experimental data on the electronic and photophysical properties of this compound itself.
Absence of Advanced Analytical Studies: The application of advanced and hyphenated analytical techniques to this specific compound is not well-documented, hindering a deeper understanding of its properties and purity.
Q & A
Q. Methodological steps :
- ¹H NMR : Identify methyl protons (δ 2.47 ppm for 6-methyl substitution) and aromatic protons (δ 7.60–8.79 ppm). NH protons (e.g., δ 13.57 ppm) confirm pyrazole tautomerization .
- ¹³C NMR : Distinguish between carbonyl carbons (absent in dimethyl derivatives) and aromatic carbons (δ 116–161 ppm). Methyl carbons appear at δ ~21 ppm .
- Regiochemical confirmation : Compare coupling constants and chemical shifts with literature data (e.g., 7-methoxy derivatives show δ 3.88 ppm for OCH₃) .
Advanced: How can regioselectivity issues be addressed during cyclization steps?
Challenges : Competing pathways may lead to 1H-pyrazolo[3,4-b]quinoline vs. 3H-pyrazolo[4,3-c]quinoline isomers.
Solutions :
- Steric control : Use bulky protecting groups (e.g., ethylene thioacetal) to direct hydrazine attack to the less hindered position .
- Acid catalysis : HCl-mediated cyclization promotes Z-hydrazone formation, favoring the correct geometry for pyrazole ring closure .
- Microwave-assisted synthesis : Reduces reaction time, minimizing side-product formation .
Advanced: What strategies improve yields in catalytic hydrogenation steps for intermediates?
Q. Optimization approaches :
- Catalyst selection : Use Pd/C or Raney Ni under H₂ atmosphere for efficient reduction of nitro or alkene intermediates.
- Solvent choice : Ethanol or THF enhances solubility of intermediates, preventing catalyst poisoning.
- Temperature control : Mild heating (50–70°C) balances reaction rate and selectivity. For example, 6-methyl derivatives achieve 95% yield under optimized hydrogenation .
Application: What photophysical properties make this compound relevant for OLED research?
Q. Key findings :
- Electroluminescence : Pyrazoloquinoline derivatives exhibit blue-light emission due to extended π-conjugation.
- Substituent effects : Methyl groups enhance thermal stability (T₅% decomposition >300°C) without quenching fluorescence.
- Device integration : Derivatives like 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline show high quantum yields (Φ ~0.45) in thin-film OLEDs .
Analytical: How to resolve contradictory spectral data during structural elucidation?
Q. Troubleshooting workflow :
Cross-validate techniques : Combine IR (e.g., ν 1625 cm⁻¹ for C=N stretching) with HRMS and NMR.
X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., differentiating 3-methyl vs. 1-methyl substitution) .
Isotopic labeling : Use ¹⁵N-labeled hydrazine to track pyrazole ring formation via 2D NMR .
Advanced: What computational methods predict the bioactivity of 1,3-dimethyl derivatives?
Q. In silico strategies :
- Docking studies : Target caspase-3 or viral proteases (e.g., Herpes simplex) using PyRx or AutoDock.
- QSAR modeling : Correlate methyl group positions with IC₅₀ values for antimicrobial activity .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP ~2.5 for optimal blood-brain barrier penetration) .
Basic: What safety precautions are essential when handling this compound?
Q. Hazard mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
